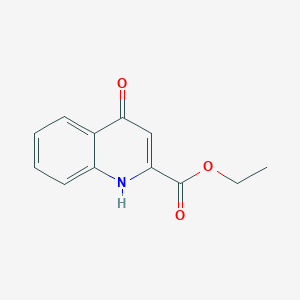

Ethyl 4-hydroxyquinoline-2-carboxylate

Übersicht

Beschreibung

Ethyl 4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the broader class of 4-hydroxyquinolines, which have been extensively studied due to their diverse applications in medicinal chemistry and synthetic organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxyquinoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. This reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring .

Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Bromination at the 4-Position

Ethyl 4-hydroxyquinoline-2-carboxylate undergoes bromination using phosphorus(V) oxybromide (POBr₃) in a toluene/acetonitrile solvent system. This reaction replaces the hydroxyl group at the 4-position with bromine, yielding ethyl 4-bromoquinoline-2-carboxylate (C₁₂H₁₀BrNO₃) with a mass ion (ES⁺) of 280.1 (⁷⁹Br) for M+H⁺ .

Reaction Conditions

-

Reagents : POBr₃ (1.0 eq), toluene/acetonitrile (10:1 v/v)

-

Temperature : 75°C

-

Time : 1.5 hours

-

Yield : Not explicitly reported, but chromatographic purification achieved the product .

Acidic Conditions

Treatment with concentrated HCl hydrolyzes the ester group to form 4-hydroxyquinoline-2-carboxylic acid (8 ), which undergoes spontaneous decarboxylation to produce quinaldine (2-methylquinoline) .

Key Steps :

-

Hydrolysis :

-

Decarboxylation :

Basic Conditions

Saponification with NaOH leads to decarboxylation directly, bypassing the stable acid intermediate .

Aminomethylation and Cyclization

Reaction with paraformaldehyde and piperidine in 1,4-dioxane results in aminomethylation, forming a piperidine-linked intermediate (9 ). Subsequent intramolecular cyclization with salicylaldehyde produces 2H-chromen-2-one derivatives (e.g., 28 ) .

Reaction Pathway :

-

Aminomethylation :

-

Cyclization :

Methylation Studies

While direct methylation data for this compound is limited, analogous compounds (e.g., methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate) reveal site-selective methylation patterns :

Steric hindrance near the nitrogen atom favors O-methylation over N-methylation in SN2 reactions .

Nucleophilic Substitution

The hydroxyl group at position 4 participates in nucleophilic substitutions. For example, phosphorus oxychloride (POCl₃) converts the hydroxyl group to chloride, forming 4-chloro derivatives under reflux conditions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Ethyl 4-hydroxyquinoline-2-carboxylate has been investigated for its potential as an anticancer agent. Studies demonstrate that derivatives of this compound exhibit selective cytotoxicity against resistant cancer cell lines while sparing normal cells. For instance, research indicated that certain derivatives showed enhanced activity against doxorubicin-resistant colon adenocarcinoma cells compared to standard treatments .

Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that enhance biological activity, making it a valuable intermediate in drug development. For example, the synthesis of 4-hydroxyquinoline derivatives has been optimized to yield compounds with improved pharmacological profiles .

Antioxidant Properties

this compound is recognized for its antioxidant capabilities, which are leveraged in formulations aimed at protecting cells from oxidative stress. This property is particularly beneficial in developing skincare products and other health-related applications .

Agricultural Chemistry

Fungicidal Applications

In agricultural chemistry, this compound has been explored as a potential fungicide. Its ability to inhibit fungal growth can help protect crops from diseases while minimizing environmental impact. Research indicates that formulations containing this compound can effectively control various fungal pathogens .

Material Science

Development of Advanced Materials

The compound's unique chemical structure makes it suitable for creating advanced materials with enhanced properties. Studies have shown that this compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength, opening avenues for its use in high-performance materials .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | PMC9456289 | Selective toxicity towards resistant cancer cells; potential for drug development. |

| Synthesis of Bioactive Compounds | RSC Publishing | Optimized synthesis routes yielding compounds with enhanced pharmacological properties. |

| Antioxidant Properties | Chem-Impex | Demonstrated effectiveness in protecting cells from oxidative damage in vitro. |

| Agricultural Chemistry | MDPI | Effective as a fungicide against specific crop pathogens; reduced environmental impact. |

| Material Science | Ambeed | Improved thermal stability and mechanical properties in polymer applications. |

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes in pathogenic organisms, thereby exerting its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

4-Hydroxyquinoline: Shares the hydroxyl group at the 4-position but lacks the ethyl ester group.

8-Hydroxyquinoline: Known for its metal-chelating properties and broad-spectrum antimicrobial activity

Uniqueness: Ethyl 4-hydroxyquinoline-2-carboxylate is unique due to its ethyl ester group, which can enhance its lipophilicity and improve its bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications .

Biologische Aktivität

Ethyl 4-hydroxyquinoline-2-carboxylate (EHQC) is a compound that has garnered significant interest in recent years due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and neuroprotective properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of the quinoline family, characterized by a hydroxyl group at the 4-position and a carboxylate group at the 2-position. Its molecular formula is , and it has been synthesized through various methods, including the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions .

Antimicrobial and Antifungal Activity

EHQC exhibits notable antimicrobial and antifungal properties. Research indicates that compounds within the quinoline class can inhibit the growth of various bacterial and fungal strains. For instance, studies have shown that EHQC demonstrates significant inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of EHQC

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Properties

EHQC has also been investigated for its anticancer potential. A study assessed its cytotoxicity against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. Certain derivatives of EHQC showed selective toxicity towards resistant cancer cells while sparing normal fibroblasts, suggesting a promising avenue for cancer therapy .

Table 2: Cytotoxicity of EHQC Derivatives

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Doxorubicin-sensitive | 15 | N/A |

| Doxorubicin-resistant | 8 | Higher than 1 |

| Normal Human Fibroblasts | >200 | N/A |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of EHQC derivatives, particularly in models of neurodegenerative diseases such as Huntington's disease. The compound has been shown to inhibit excitotoxicity in neuronal cells by blocking NMDA receptors, which are implicated in neurodegeneration . This mechanism suggests potential therapeutic applications for EHQC in treating neurodegenerative disorders.

The biological activity of EHQC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Quinoline derivatives can interact with various enzymes involved in microbial metabolism, leading to growth inhibition.

- Cell Signaling Modulation: EHQC influences cell signaling pathways that regulate apoptosis and cell proliferation, particularly in cancer cells.

- Antioxidant Properties: The compound may exhibit antioxidant activities that protect cells from oxidative stress, contributing to its neuroprotective effects.

Case Studies

- Antimicrobial Efficacy: A study evaluated the effectiveness of EHQC against multiple pathogenic strains, demonstrating a clear dose-dependent response in inhibiting bacterial growth.

- Cytotoxicity Profile: In vitro assays revealed that certain modifications to the EHQC structure could enhance its selectivity towards cancer cells while minimizing toxicity to healthy cells.

Eigenschaften

IUPAC Name |

ethyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLREXZGKWWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947692 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-43-2 | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.